molecular formula C17H19N3 B11048446 2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine

2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine

Cat. No.: B11048446
M. Wt: 265.35 g/mol
InChI Key: FFEOKROBRASMSL-UHFFFAOYSA-N
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Description

2-PHENYL-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-AMINE is a complex organic compound featuring a pyrazole ring fused with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-AMINE typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and reusability . The reaction conditions are generally mild, avoiding the use of metals, acids, or bases.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be employed, focusing on high yield, low waste, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of amines or alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-PHENYL-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-PHENYL-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity in cancer cells or modulating receptor function in neurological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENYL-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-AMINE is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and interact with different biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

2-phenyl-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanamine

InChI

InChI=1S/C17H19N3/c18-13-17(15-9-5-2-6-10-15)20-12-11-16(19-20)14-7-3-1-4-8-14/h1-10,17H,11-13,18H2

InChI Key

FFEOKROBRASMSL-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(CN)C3=CC=CC=C3

Origin of Product

United States

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